(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a hexadeuterated, stable isotope-labeled internal standard (SIL-IS) specifically engineered for the precise mass spectrometric quantification of epinephrine (adrenaline). Featuring six non-exchangeable deuterium atoms located on the aromatic ring and ethylamine side chain, this compound provides a robust +6 Da mass shift compared to endogenous epinephrine. In procurement contexts, it is the benchmark reference material for clinical diagnostics, pharmacokinetic evaluations, and pharmaceutical stability testing. Its primary utility lies in its ability to perfectly mimic the physicochemical properties of unlabeled epinephrine during complex sample preparation and chromatography, thereby serving as an exact internal standard to correct for matrix-induced ion suppression in LC-MS/MS workflows[REFS-1, REFS-2].
Substituting (+/-)-Epinephrine-d6 with generic structural analogs (such as isoproterenol) or lower-mass isotopologues (like Epinephrine-d3) introduces critical vulnerabilities in quantitative assays. Structural analogs fail to co-elute with endogenous epinephrine, exposing them to different transient ion suppression zones in the electrospray ionization (ESI) source, which invalidates their ability to correct for matrix effects. Furthermore, while Epinephrine-d3 (+3 Da) is chemically identical, its lower mass shift makes it highly susceptible to isotopic crosstalk from the natural M+3 heavy isotope envelope of unlabeled epinephrine when endogenous concentrations are high. This crosstalk artificially inflates the baseline, severely compromising the Lower Limit of Quantitation (LLOQ) and causing the assay to fail strict clinical validation criteria [REFS-1, REFS-2].
In quantitative LC-MS/MS, using a +3 Da mass shift (Epinephrine-d3) can result in isotopic overlap from the natural heavy isotopes of high-concentration endogenous epinephrine. (+/-)-Epinephrine-d6 provides a +6 Da mass shift (MRM transition m/z 190.1 > 172.1), completely isolating the internal standard channel. This +6 Da separation enables a validated Lower Limit of Quantitation (LLOQ) of 10 pg/mL in plasma matrices, maintaining strict linearity (R2 > 0.9994) across a 10–2000 pg/mL dynamic range without baseline inflation[1].
| Evidence Dimension | Mass shift and isotopic interference |
| Target Compound Data | (+/-)-Epinephrine-d6 (+6 Da, m/z 190.1, <0.1% crosstalk) |
| Comparator Or Baseline | Epinephrine-d3 (+3 Da, m/z 187.1, higher susceptibility to M+3 endogenous overlap) |
| Quantified Difference | +3 Da additional mass separation |
| Conditions | Positive-ion ESI LC-MS/MS in human plasma |
Selecting the d6 isotopologue prevents false-positive baseline inflation in clinical assays, allowing reliable procurement for ultra-sensitive plasma panels.
Structural analog internal standards (like isoproterenol) fail to co-elute with epinephrine, exposing them to different transient ion suppression zones in the mass spectrometer source. (+/-)-Epinephrine-d6 acts as an exact physicochemical mimic, co-eluting almost identically with endogenous epinephrine (e.g., 1.32 min vs 1.33 min on a biphenyl column). This absolute co-elution ensures that any matrix-induced signal suppression is perfectly mirrored, yielding a 100.0% relative recovery (± 2.9% SD) after ISTD correction, even when absolute extraction recoveries fluctuate [REFS-2, REFS-3].
| Evidence Dimension | Retention time and ISTD-corrected recovery |
| Target Compound Data | (+/-)-Epinephrine-d6 (RT 1.32 min, 100.0% relative recovery) |
| Comparator Or Baseline | Structural analogs (differing RTs, uncorrected matrix suppression) |
| Quantified Difference | <0.02 min RT variance vs endogenous analyte |
| Conditions | Reversed-phase LC-MS/MS (Raptor Biphenyl column) with human urine matrix |
Exact co-elution is a strict requirement for passing CLSI and FDA bioanalytical method validation guidelines in complex biological matrices.
The placement of the six deuterium atoms on the non-exchangeable aromatic ring (2,5,6) and aliphatic chain (alpha, beta, beta) ensures the label is not lost during harsh sample preparation. When subjected to Weak Cation Exchange (WCX) SPE—involving 250 mM ammonium acetate loading and 5% formic acid elution—(+/-)-Epinephrine-d6 maintains complete isotopic integrity. It demonstrates an absolute extraction recovery of 90.3% (± 3.6%), mirroring the unlabeled analyte and proving highly processable in high-throughput clinical workflows without risk of back-exchange [1].
| Evidence Dimension | Absolute SPE extraction recovery and label stability |
| Target Compound Data | >90% absolute recovery, 0% deuterium back-exchange |
| Comparator Or Baseline | Exchangeable D-labels (e.g., -OD, -ND) which revert to unlabeled mass |
| Quantified Difference | Complete retention of +6 Da mass shift post-extraction |
| Conditions | WCX-SPE with 5% formic acid elution |
Stable, non-exchangeable labeling guarantees the compound survives standard clinical sample clean-up protocols, eliminating the need for specialized, gentle extraction methods.
Due to its exact co-elution and +6 Da mass shift, this compound is the optimal internal standard for high-throughput LC-MS/MS screening of plasma and urinary catecholamines, enabling the accurate diagnosis of pheochromocytoma and paraganglioma without isotopic interference [1].
In stability and degradation studies of commercial autoinjectors (e.g., EpiPens), Epinephrine-d6 provides the precision required to quantify active pharmaceutical ingredient (API) retention months or years past the labeled expiration date, correcting for any matrix effects introduced by formulation excipients [2].
Because its non-exchangeable deuteriums remain stable across a wide pH range, (+/-)-Epinephrine-d6 is highly suited for rapid dilute-and-shoot methodologies where extensive sample cleanup is bypassed, relying entirely on the SIL-IS to correct for the massive ion suppression inherent to raw urine[1].